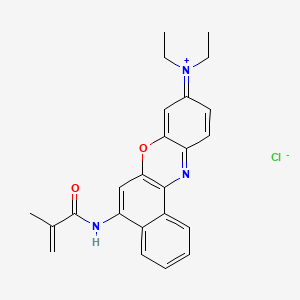
Nile Blue Methacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nile Blue Methacrylamide is a fluorescent dye derivative of Nile Blue, known for its applications in bioimaging and pH sensing. This compound is particularly valued for its ability to emit in the far-red to near-infrared spectrum, making it useful for various biological and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nile Blue Methacrylamide is synthesized through a series of chemical reactions involving Nile Blue and methacrylamide. The process typically involves the following steps:
Nitration and Reduction: Nile Blue is nitrated and then reduced to form an intermediate compound.
Methacrylation: The intermediate is then reacted with methacrylic acid or its derivatives under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Nile Blue Methacrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s fluorescence properties.
Reduction: Reduction reactions can modify the dye’s electronic structure, affecting its emission spectrum.
Substitution: Substitution reactions can introduce different functional groups, enhancing the dye’s properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence and chemical properties .
Wissenschaftliche Forschungsanwendungen
Nile Blue Methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a pH sensor in medical diagnostics.
Industry: Applied in the development of advanced materials and sensors
Wirkmechanismus
Nile Blue Methacrylamide exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light in the far-red to near-infrared spectrum. This fluorescence is influenced by the compound’s environment, such as pH levels, making it useful for sensing applications. The molecular targets and pathways involved include interactions with cellular structures and biomolecules, allowing for precise imaging and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Nile Blue: The parent compound, known for its blue fluorescence.
Nile Red: Another derivative with different fluorescence properties.
Methylene Blue: A related dye with applications in medicine and biology.
Uniqueness: Nile Blue Methacrylamide is unique due to its methacrylamide group, which enhances its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term imaging and precise pH sensing .
Eigenschaften
Molekularformel |
C24H24ClN3O2 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H |
InChI-Schlüssel |
PPEXHWSVWLFAHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



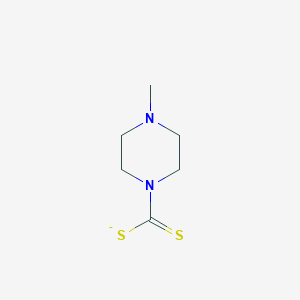
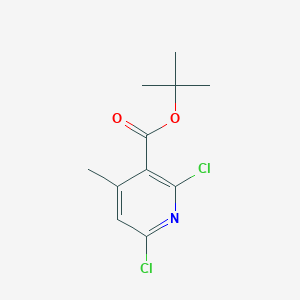
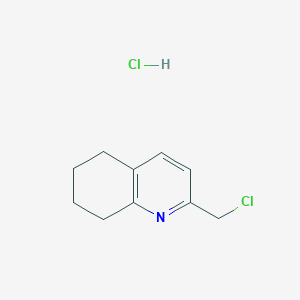
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)

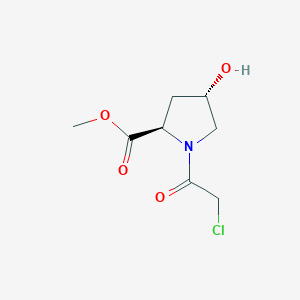
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
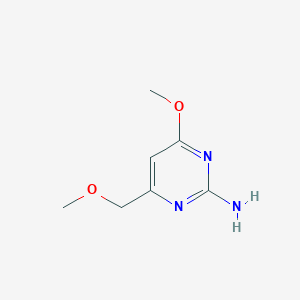
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
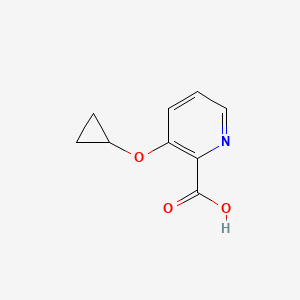
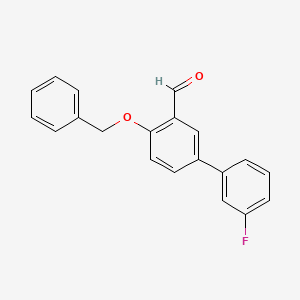
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
